REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[CH2:8]([N:11]=[C:12]=[O:13])[CH2:9][CH3:10]>>[CH2:8]([NH:11][C:12]([N:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1)=[O:13])[CH2:9][CH3:10]
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Name
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|
Quantity
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11.8 g
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Type
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reactant
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Smiles
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N1CCC(CC1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(CC)N=C=O
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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After stirring 48 hr the solvent
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Duration
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48 h
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Type
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CUSTOM
|
Details
|
was removed in vacuo
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Type
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ADDITION
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Details
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the residue was treated with diethyl ether
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Type
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CUSTOM
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Details
|
yielding (D.31) (19.1 g, 86%) as a pale yellow oil
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Name
|
|
Type
|
|
Smiles
|
C(CC)NC(=O)N1CCC(CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |